molecular formula C9H6BrF3O B7969139 1-(3-BROMO-4-METHYLPHENYL)-2,2,2-TRIFLUOROETHANONE

1-(3-BROMO-4-METHYLPHENYL)-2,2,2-TRIFLUOROETHANONE

Cat. No.: B7969139
M. Wt: 267.04 g/mol
InChI Key: IBBYHASSXPEMAR-UHFFFAOYSA-N
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Description

1-(3-BROMO-4-METHYLPHENYL)-2,2,2-TRIFLUOROETHANONE is an organic compound with the molecular formula C9H6BrF3O It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 3-position, a methyl group at the 4-position, and a trifluoromethyl group at the ethanone moiety

Preparation Methods

The synthesis of 1-(3-BROMO-4-METHYLPHENYL)-2,2,2-TRIFLUOROETHANONE typically involves the bromination of 4-methylacetophenone followed by the introduction of the trifluoromethyl group. One common method includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-BROMO-4-METHYLPHENYL)-2,2,2-TRIFLUOROETHANONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Nucleophiles: Amines, thiols, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Oxidizing Agents: Potassium permanganate.

Major products formed from these reactions include substituted derivatives, alcohols, and carboxylic acids.

Scientific Research Applications

1-(3-BROMO-4-METHYLPHENYL)-2,2,2-TRIFLUOROETHANONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.

    Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of 1-(3-BROMO-4-METHYLPHENYL)-2,2,2-TRIFLUOROETHANONE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

1-(3-BROMO-4-METHYLPHENYL)-2,2,2-TRIFLUOROETHANONE can be compared with other similar compounds, such as:

  • 1-(4-Bromo-3-methyl-phenyl)-2,2,2-trifluoro-ethanone
  • 1-(3-Bromo-4-ethyl-phenyl)-2,2,2-trifluoro-ethanone
  • 1-(3-Bromo-4-methyl-phenyl)-ethanone

These compounds share similar structural features but differ in the position or type of substituents on the phenyl ring. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased stability and lipophilicity, distinguishing it from its analogs .

Properties

IUPAC Name

1-(3-bromo-4-methylphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c1-5-2-3-6(4-7(5)10)8(14)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBYHASSXPEMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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